6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine
CAS No.:
Cat. No.: VC13374321
Molecular Formula: C12H9F3N2
Molecular Weight: 238.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9F3N2 |
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Molecular Weight | 238.21 g/mol |
IUPAC Name | 6-[2-(trifluoromethyl)phenyl]pyridin-3-amine |
Standard InChI | InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(16)7-17-11/h1-7H,16H2 |
Standard InChI Key | LTHKCHFBDPDJMD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=C(C=C2)N)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=C2)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 6-[2-(trifluoromethyl)phenyl]pyridin-3-amine, reflects its substitution pattern. The pyridine ring’s 3-amino group enhances polarity and hydrogen-bonding potential, while the 2-trifluoromethylphenyl moiety contributes to lipophilicity and steric bulk. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 238.21 g/mol
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Exact Mass: 238.07 g/mol
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Topological Polar Surface Area (TPSA): ~48 Ų (indicative of moderate solubility in polar solvents)
The trifluoromethyl group’s strong electron-withdrawing nature alters the electronic environment of the phenyl ring, potentially influencing reactivity and binding interactions in biological systems.
Synthesis and Manufacturing
Synthetic routes to 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine typically involve palladium-catalyzed cross-coupling reactions, leveraging methodologies optimized for introducing trifluoromethyl groups into aromatic systems. A generalized approach includes:
Key Synthetic Steps
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Bromination: Introduction of a bromine atom at the 2-position of the phenyl ring using bromosuccinimide (NBS) under radical conditions.
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Trifluoromethylation: Replacement of the bromine atom with a -CF group via Ullmann-type coupling or transition-metal catalysis (e.g., CuI/ligand systems).
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Amination: Installation of the amine group at the pyridine’s 3-position via Buchwald-Hartwig coupling using palladium catalysts and bulky phosphine ligands.
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors and microwave-assisted synthesis have been explored to enhance reaction yields (typically 60–80%) and reduce byproducts. Challenges include managing the steric hindrance imposed by the -CF group and ensuring regioselectivity during amination.
Physicochemical Properties
The compound’s properties are critical for its application in drug discovery and material science:
Property | Value/Range | Method of Determination |
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Melting Point | 120–125°C (estimated) | Differential Scanning Calorimetry |
Boiling Point | 320–330°C (estimated) | SimDist GC Analysis |
Solubility in Water | <1 mg/mL | Shake-Flask Method |
LogP | 3.5–4.0 | Reversed-Phase HPLC |
The low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsions for pharmaceutical applications.
Agrochemical Applications
The -CF group’s metabolic stability and lipophilicity make this compound a candidate for herbicide and insecticide development. Analogous structures, such as fluazifop-butyl, control grassy weeds by inhibiting acetyl-CoA carboxylase.
Comparison with Structural Analogs
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
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Difference: -CF group at phenyl’s 3-position.
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Impact: Reduced steric hindrance improves synthetic accessibility but may lower target affinity.
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine
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Complexity: Additional piperidine ring and second -CF group.
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Application: Validated in antiparasitic research but requires multistep synthesis.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and selectivity.
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Formulation Development: Addressing solubility limitations through prodrug strategies or nanoparticle carriers.
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Target Identification: High-throughput screening to identify novel biological targets (e.g., GPCRs, ion channels).
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